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Compound of Interest

Compound Name: Sulfo-Cy5 picolyl azide

Cat. No.: B15554618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and

experimental protocols for Sulfo-Cy5 picolyl azide, a fluorescent probe designed for

enhanced performance in bioorthogonal chemistry.

Core Chemical Properties
Sulfo-Cy5 picolyl azide is a water-soluble, far-red fluorescent dye functionalized with a picolyl

azide moiety. This unique structure facilitates highly efficient copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The sulfonate groups

enhance its water solubility, making it particularly suitable for labeling biological molecules in

aqueous environments without the need for organic co-solvents.[1][2][3]

The key feature of Sulfo-Cy5 picolyl azide is the picolyl group, which contains a pyridine ring

adjacent to the azide. This structure acts as a copper-chelating motif, increasing the effective

concentration of the Cu(I) catalyst at the reaction site.[4] This chelation effect significantly

accelerates the rate of the click reaction, allowing for lower catalyst concentrations and leading

to improved biocompatibility and higher signal intensity compared to traditional azide-

containing dyes.[4]
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The enhanced reactivity of the picolyl azide group translates to significant improvements in

labeling efficiency and signal detection.

Property
Sulfo-Cy5 Picolyl
Azide

Standard Sulfo-Cy5
Azide

Reference

Molecular Formula C₄₃H₅₂N₈O₁₁S₃ C₃₇H₄₅N₅O₁₀S₃ [5]

Molecular Weight 953.11 g/mol 833 g/mol [4][5]

Excitation Maximum

(λex)
~647 nm ~648 nm [4][5]

Emission Maximum

(λem)
~663 nm ~671 nm [4][5]

Extinction Coefficient

(ε)
~250,000 cm⁻¹M⁻¹ ~250,000 cm⁻¹M⁻¹ [4]

Solubility Water, DMSO, DMF Water, DMSO, DMF [4][5]

Storage Conditions
-20°C, desiccated,

protected from light
-20°C, in the dark [3][5]

Signal Enhancement

Up to 40-fold increase

in signal intensity

compared to

conventional azides

Standard [4]

Catalyst Requirement

Allows for at least a

tenfold reduction in

copper catalyst

concentration

Standard [4]

Experimental Protocols
The primary application of Sulfo-Cy5 picolyl azide is the fluorescent labeling of alkyne-

modified biomolecules via CuAAC. Below are detailed protocols for the labeling of

oligonucleotides and cell surface proteins.
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Protocol 1: Labeling of Alkyne-Modified
Oligonucleotides
This protocol is adapted from general click chemistry procedures for oligonucleotide labeling.[6]

[7][8]

Materials:

Alkyne-modified oligonucleotide

Sulfo-Cy5 picolyl azide

DMSO (anhydrous)

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA)

Sodium ascorbate

Nuclease-free water

Buffer (e.g., 2M triethylammonium acetate, pH 7.0)

Purification supplies (e.g., ethanol, sodium acetate, spin column, or HPLC)

Procedure:

Preparation of Stock Solutions:

Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free

water to a final concentration of 1 mM.

Sulfo-Cy5 Picolyl Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
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THPTA/TBTA: Prepare a 100 mM (for THPTA) or 50 mM (for TBTA) stock solution in

nuclease-free water or DMSO/t-butanol.

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water

immediately before use.

Reaction Setup (for a 100 µL reaction with 10 nmol of oligonucleotide):

In a microcentrifuge tube, combine:

10 µL of 1 mM alkyne-oligonucleotide

1.5 µL of 10 mM Sulfo-Cy5 picolyl azide (1.5 equivalents)

Buffer to the desired final concentration (e.g., 10 µL of 2M triethylammonium acetate for

a final concentration of 0.2 M).

Add nuclease-free water to a final volume of 80 µL.

Vortex briefly to mix.

Catalyst Preparation and Addition:

In a separate tube, premix 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA.

Add the 20 µL of the catalyst mixture to the oligonucleotide/azide solution.

Initiation of Click Reaction:

Add 10 µL of 300 mM sodium ascorbate to the reaction mixture.

Vortex briefly and thoroughly.

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

Longer incubation times may improve yield.

Purification of Labeled Oligonucleotide:
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Purify the labeled oligonucleotide using ethanol precipitation, a desalting spin column, or

reverse-phase HPLC to remove excess dye and catalyst.

Protocol 2: Labeling of Cell Surface Proteins for
Fluorescence Microscopy
This protocol outlines the metabolic labeling of cell surface glycoproteins with an alkyne-

modified sugar, followed by click chemistry with Sulfo-Cy5 picolyl azide.[9][10][11]

Materials:

Mammalian cells in culture

Alkyne-modified sugar (e.g., N-α-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz))

Sulfo-Cy5 picolyl azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium ascorbate

Phosphate-buffered saline (PBS)

Cell culture medium

Fixative (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Mounting medium with DAPI

Procedure:

Metabolic Labeling:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15554618?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18007630/
https://pubmed.ncbi.nlm.nih.gov/17116478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC299823/
https://www.benchchem.com/product/b15554618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture cells to the desired confluency.

Add the alkyne-modified sugar to the cell culture medium at a final concentration of 25-50

µM.

Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne sugar

into cell surface glycans.

Cell Preparation for Labeling:

Gently wash the cells three times with PBS to remove unincorporated alkyne sugar.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

(Optional) If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton

X-100 in PBS for 10 minutes.

Wash the cells three times with PBS.

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

Click Reaction:

Prepare the click reaction cocktail. For each sample, combine:

Sulfo-Cy5 picolyl azide to a final concentration of 5-20 µM.

THPTA to a final concentration of 100 µM.

CuSO₄ to a final concentration of 20 µM.

Freshly prepared sodium ascorbate to a final concentration of 1 mM.

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Washing and Mounting:
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Wash the cells three times with PBS containing 1% BSA.

Wash once with PBS.

Mount the coverslips onto microscope slides using a mounting medium containing DAPI

for nuclear counterstaining.

Fluorescence Microscopy:

Image the cells using a fluorescence microscope equipped with appropriate filter sets for

DAPI (excitation ~358 nm, emission ~461 nm) and Cy5 (excitation ~650 nm, emission

~670 nm).

Visualizations
Experimental Workflow: Biomolecule Labeling
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Caption: General workflow for labeling an alkyne-modified biomolecule with Sulfo-Cy5 picolyl
azide.

Signaling Pathway: Metabolic Glycan Labeling and
Detection

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15554618?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554618?utm_src=pdf-body
https://www.benchchem.com/product/b15554618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Process

Detection

Alkyne-modified
Sugar Precursor

Metabolic
Incorporation

Cell Surface Glycan
with Alkyne Tag

Click Reaction with
Sulfo-Cy5 Picolyl Azide

Fluorescently Labeled
Glycan

Fluorescence
Microscopy

Click to download full resolution via product page

Caption: Workflow for metabolic labeling of cell surface glycans and subsequent detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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